REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)[C:5]([OH:7])=[O:6])[CH3:2]>CO.[Pd]>[CH2:1]([O:3][CH:4]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1)[C:5]([OH:7])=[O:6])[CH3:2]
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
10-m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 5 hr
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
46 psi for 18 hr
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through GF/F paper
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with heptane (100 ml), and suction
|
Type
|
CUSTOM
|
Details
|
dried on the filter
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)O)CC1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |